Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate
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Overview
Description
Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate is a chemical compound known for its non-steroidal anti-inflammatory properties. It is used in various pharmaceutical applications due to its analgesic and antipyretic activities . This compound is particularly effective in treating conditions such as allergic rhinitis, urticaria, and skin diseases with itching symptoms .
Preparation Methods
The synthesis of Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate involves several steps. One common method starts with the preparation of p-hydroxyphenylacetic acid, which is then reacted with phthalide and sodium methylate in a solvent like DMAC. The reaction is carried out at a temperature range of 80-170°C under reduced pressure (0.1-10Pa) for 3-10 hours. The product, 4-(2-carboxyl benzyloxy) toluylic acid, is then crystallized by adjusting the pH to 1-5 .
Chemical Reactions Analysis
Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: It is used in the development of anti-inflammatory drugs and is being researched for its potential in treating various inflammatory conditions.
Industry: The compound is used in the formulation of topical creams and ointments for treating skin conditions
Mechanism of Action
The mechanism of action of Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain . This action helps alleviate symptoms associated with inflammatory conditions.
Comparison with Similar Compounds
Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate is unique due to its specific chemical structure and its potent anti-inflammatory properties. Similar compounds include:
6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid: Known for its non-steroidal anti-inflammatory properties.
10,11-Dihydro-8, alpha-dimethyl-11-oxodibenz[b,f]oxepin-2-acetic acid: Another compound with similar anti-inflammatory effects.
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)propanoic acid: Used in similar pharmaceutical applications.
These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties, which can influence their efficacy and safety profiles.
Properties
Molecular Formula |
C19H18O4 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
propan-2-yl 2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetate |
InChI |
InChI=1S/C19H18O4/c1-12(2)23-18(20)10-13-7-8-17-16(9-13)19(21)15-6-4-3-5-14(15)11-22-17/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
FSEZHVHHAAENBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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